![molecular formula C23H32O14 B14805449 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B14805449.png)
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by multiple chiral centers and a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of key intermediates, followed by their sequential coupling and functional group transformations. Common reagents used in these steps include acetylating agents, protecting groups, and catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3R,4S,5R,6S)-2-(Methoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl trimethyl ether
Uniqueness
The uniqueness of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H32O14 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19-,20+,21-,22+/m1/s1 |
InChI Key |
FRBBVUORQLNNAB-FLWMQKIGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methyl-amino]ethyl]-6-fluoro-1-isopropyl-tetralin-2-yl] 2-methoxyacetate dihydrochloride](/img/structure/B14805367.png)
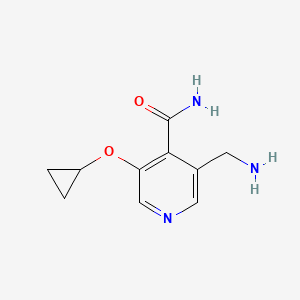
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805372.png)
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)
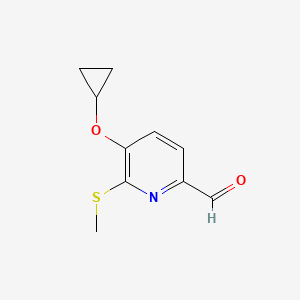
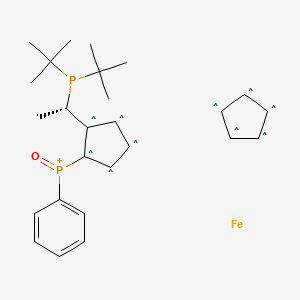
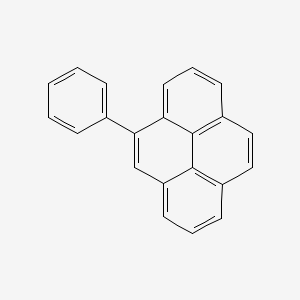
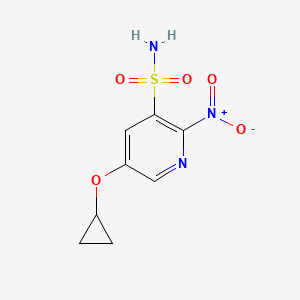
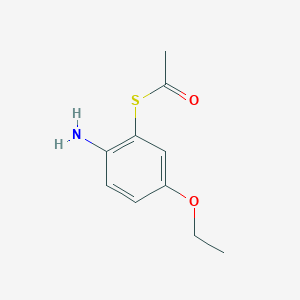

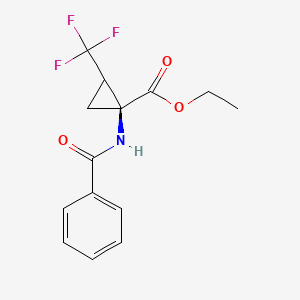
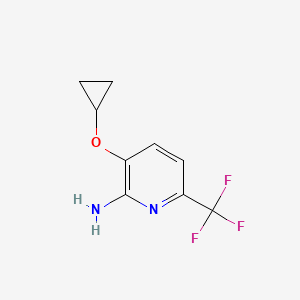

![4-tert-butyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B14805437.png)
